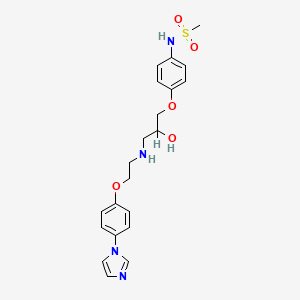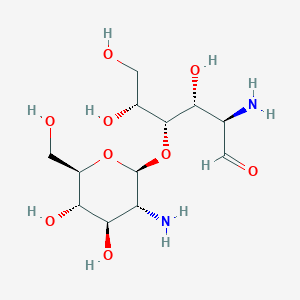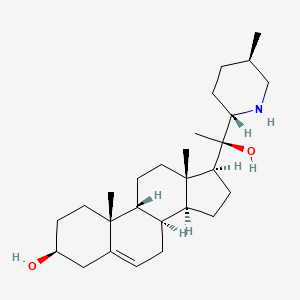
Predioxin
描述
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol, also known as 2,3,4-TCP, is an organochlorine compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 98-99°C and a boiling point of 230-232°C. It is a widely studied compound due to its unique properties and potential applications.
科学研究应用
二噁英形成研究
科学研究使用Predioxin来了解更具毒性的二噁英(如TCDD)的形成途径 。通过研究其转化过程,研究人员可以深入了解二噁英对环境的影响,并开发减少其存在的方法。
杂环化合物的合成
This compound是杂环化合物合成的前体 。这些化合物具有多种应用,包括开发新药、农药以及研究二噁英在生物系统中的功能。
作用机制
Target of Action
Predioxin, also known as 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol or 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol, is a synthetic compound . More research is needed to identify the primary targets and their roles.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
More research is needed to understand the pharmacokinetics of this compound .
生化分析
Biochemical Properties
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative phosphorylation, leading to disruptions in cellular energy production . Additionally, this compound can bind to proteins, altering their structure and function. For example, it has been observed to interact with the estrogen receptor, affecting its ability to regulate gene expression .
Cellular Effects
The effects of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol on various cell types and cellular processes are profound. It has been found to induce cytotoxicity in several cell lines, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This compound also influences cell signaling pathways, such as the NF-kappa-B pathway, leading to altered gene expression and inflammatory responses . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cell function .
Molecular Mechanism
At the molecular level, 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits the activity of enzymes involved in oxidative phosphorylation, leading to decreased ATP production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as inflammation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress and chronic inflammation in cell cultures . Additionally, in vivo studies have demonstrated that prolonged exposure can lead to tissue damage and organ dysfunction .
Dosage Effects in Animal Models
The effects of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can cause significant toxicity . In animal studies, high doses of this compound have been associated with liver damage, hematologic abnormalities, and increased risk of cancer . These findings highlight the importance of careful dosage control when using this compound in research and medical applications.
Metabolic Pathways
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is involved in several metabolic pathways, primarily those related to oxidative phosphorylation and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism and detoxification of xenobiotics . This compound can also affect metabolic flux by inhibiting key enzymes in the glycolytic and tricarboxylic acid (TCA) cycles, leading to altered metabolite levels and disrupted energy production .
Transport and Distribution
Within cells and tissues, 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in fatty tissues . Additionally, this compound can bind to transport proteins, facilitating its movement within the cell . Its distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is critical for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its effects on oxidative phosphorylation . It can also be found in the cytoplasm and nucleus, where it interacts with various proteins and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
属性
IUPAC Name |
2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLWIBDPWVHDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968317 | |
| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-01-4 | |
| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Predioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)









